molecular formula C15H11BrF2O B1327627 4'-Bromo-2'-fluoro-3-(3-fluorophenyl)propiophenone CAS No. 898767-47-0

4'-Bromo-2'-fluoro-3-(3-fluorophenyl)propiophenone

Cat. No.: B1327627
CAS No.: 898767-47-0
M. Wt: 325.15 g/mol
InChI Key: POZDFDXTUPWKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Bromo-2'-fluoro-3-(3-fluorophenyl)propiophenone is a halogenated propiophenone derivative characterized by a bromine atom at the 4' position, a fluorine atom at the 2' position of the benzoyl ring, and a 3-fluorophenyl group attached to the propanone chain. Halogen substituents, particularly bromine and fluorine, are known to enhance metabolic stability and influence binding interactions in drug design .

Figure 1: Proposed structure of this compound.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF2O/c16-11-5-6-13(14(18)9-11)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZDFDXTUPWKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644543
Record name 1-(4-Bromo-2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-47-0
Record name 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

The synthesis begins with commercially available precursors:

Step-by-Step Procedure

  • Formation of Grignard Reagent :

    • React 4-bromo-2-fluorobenzene with magnesium in anhydrous ether to form the Grignard reagent.
    • This reaction requires strict exclusion of moisture and air to prevent decomposition of the Grignard reagent.
  • Addition Reaction :

    • The Grignard reagent is added to 3-fluorobenzaldehyde , resulting in the formation of a secondary alcohol.
  • Oxidation :

    • The alcohol is oxidized into the desired ketone, 4'-Bromo-2'-fluoro-3-(3-fluorophenyl)propiophenone, using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
    • Oxidation conditions must be carefully controlled to avoid overoxidation or side reactions.

Reaction Conditions Summary Table

Step Reagents/Conditions Notes
Grignard Formation Magnesium, anhydrous ether Requires inert atmosphere
Addition Reaction Grignard reagent + 3-fluorobenzaldehyde Temperature control is critical
Oxidation PCC or Jones reagent Avoid overoxidation

Industrial Production Methods

Industrial synthesis of this compound scales up the laboratory methods using advanced technologies. Key features include:

  • Continuous Flow Reactors :

    • Enhance reaction efficiency by maintaining consistent conditions for temperature and mixing.
  • Automated Systems :

    • Automation reduces human error and improves reproducibility, especially for sensitive steps like Grignard formation.
  • Yield Optimization :

    • Industrial processes often use optimized catalysts or reagents to maximize yield while minimizing waste.

Analysis of Chemical Reactions

Types of Reactions Involved

The synthesis involves several reaction types:

  • Grignard Formation : Organometallic chemistry forming a reactive intermediate.
  • Nucleophilic Addition : The Grignard reagent acts as a nucleophile attacking the aldehyde group.
  • Oxidation : Conversion of alcohol to ketone using oxidizing agents.

Reaction Mechanism

The mechanism can be summarized as follows:

  • Formation of a reactive organomagnesium intermediate.
  • Nucleophilic attack on the carbonyl group of benzaldehyde.
  • Oxidative transformation to yield the final ketone product.

Challenges in Synthesis

Several challenges may arise during the preparation:

  • Moisture Sensitivity :
    • The Grignard reagent is highly sensitive to moisture, requiring rigorous control over reaction conditions.
  • Side Reactions :

    • Overoxidation during the final step can lead to unwanted by-products such as carboxylic acids.
  • Scalability :

    • Industrial scaling requires optimization to maintain high yield and purity.

Research Findings and Observations

Recent studies on similar compounds have highlighted:

  • The importance of regioselectivity in fluorine substitution, which affects reactivity.
  • Advances in oxidation methods using environmentally friendly reagents such as TEMPO or catalytic systems.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2’-fluoro-3-(3-fluorophenyl)propiophenone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Reagents like LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Oxidation: Reagents such as PCC in dichloromethane or Jones reagent in acetone.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

4’-Bromo-2’-fluoro-3-(3-fluorophenyl)propiophenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-fluoro-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Substitution Variations

4'-Bromo-3-(3-chlorophenyl)-2'-fluoropropiophenone
  • Key Difference : Chlorine replaces fluorine at the 3-phenyl position.
  • Chlorine may also reduce metabolic stability relative to fluorine in biological systems .
2'-Fluoro-3-(3-fluorophenyl)propiophenone
  • Key Difference : Lacks the 4'-bromo substituent.
  • Impact : The absence of bromine reduces molecular weight (~337.19 vs. ~315.18) and electron-withdrawing effects, likely decreasing oxidative stability and altering solubility profiles .
4'-Bromo-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898778-39-7)
  • Key Difference : Additional fluorine atoms at the 4' and 5' positions of the phenyl group.
  • Impact : Increased fluorination enhances lipophilicity (logP) and may improve blood-brain barrier permeability. However, steric crowding could hinder interactions in enzyme-binding pockets .

Functional Group Modifications

4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone (CAS 898780-07-9)
  • Key Difference : Thiomethyl (-SCH₃) replaces the 3-fluorophenyl group.
  • Impact : The sulfur atom introduces susceptibility to oxidation, forming sulfoxide or sulfone derivatives. Thiomethyl groups can also act as hydrogen bond acceptors, influencing molecular recognition .
1-(4-Bromo-2-fluorophenyl)propan-1-one (CAS 259750-61-3)
  • Key Difference : Lacks the 3-(3-fluorophenyl) substituent.
  • However, the absence of the fluorophenyl group diminishes opportunities for π-π stacking interactions in supramolecular assemblies .

Positional Isomerism

3-(4-Bromophenyl)-4'-fluoropropiophenone
  • Key Difference : Bromine is on the 4-position of the phenyl group instead of the benzoyl ring.
  • Impact : Altered electronic distribution may affect dipole moments and crystal packing behavior, as observed in related terphenyl derivatives .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Purity (%) Reference
4'-Bromo-2'-fluoro-3-(3-fluorophenyl)propiophenone C₁₅H₁₀BrF₂O 337.19 Not Available 4'-Br, 2'-F, 3-(3-F-phenyl) N/A
4'-Bromo-3-(3-chlorophenyl)-2'-fluoropropiophenone C₁₅H₁₀BrClFO 353.60 Not Available 4'-Br, 2'-F, 3-(3-Cl-phenyl) N/A
2'-Fluoro-3-(3-fluorophenyl)propiophenone C₁₅H₁₁F₂O 258.25 10-F206284 2'-F, 3-(3-F-phenyl) 97.0
4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone C₁₆H₁₃BrFOS 367.24 898780-07-9 4'-Br, 3'-F, 3-(2-SCH₃-phenyl) 100

Table 2: Reactivity and Application Insights

Compound Name Reactivity Profile Potential Applications Reference
This compound Susceptible to Suzuki coupling (Br site); fluorophenyl enhances metabolic stability Pharmaceutical intermediates, OLED materials
4'-Bromo-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone High fluorination improves thermal stability Liquid crystals, agrochemicals
1-(4-Bromo-2-fluorophenyl)propan-1-one Simplified structure aids in crystallization studies X-ray crystallography reference

Biological Activity

4'-Bromo-2'-fluoro-3-(3-fluorophenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14BrF2O, with a molecular weight of approximately 347.19 g/mol. The compound features a propiophenone backbone substituted with bromine and fluorine atoms, which are believed to enhance its biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : Research suggests that the compound may inhibit the growth of various microbial strains.
  • Anticancer Properties : There is ongoing investigation into its potential as an anticancer agent, targeting specific cancer cell lines.
  • Analgesic Effects : Initial studies have indicated possible interactions with pain modulation pathways.

The biological activity of this compound is hypothesized to involve:

  • Receptor Binding : The halogenated structure may enhance binding affinity to specific receptors involved in pain signaling and other biological pathways.
  • Enzyme Interaction : The compound may inhibit certain enzymes that play a role in disease processes, particularly in cancer and microbial infections.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) for Candida albicans was found to be 62.5 μg/mL, indicating moderate antifungal activity.

Microbial StrainMIC (μg/mL)
Candida albicans62.5
Escherichia coli125
Staphylococcus aureus250

Anticancer Properties

In vitro studies have been conducted on several cancer cell lines to evaluate the cytotoxic effects of the compound. The results indicated that this compound significantly inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells.

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

Q & A

Q. What synthetic routes are recommended for 4'-Bromo-2'-fluoro-3-(3-fluorophenyl)propiophenone, and how can reaction conditions be optimized?

Methodological Answer :

  • Step 1 : Begin with a Friedel-Crafts acylation using 3-fluorophenylacetone and a bromo-fluorobenzoyl chloride derivative. Catalysts like AlCl₃ or FeCl₃ are effective for electrophilic substitution .
  • Step 2 : Optimize bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., UV light) to ensure regioselectivity at the 4' position .
  • Step 3 : Monitor reaction progress via TLC and HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallize from ethanol for high purity (>98%) .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer :

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced splitting in aromatic regions). ¹⁹F NMR can resolve overlapping signals from fluorinated groups .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS validates molecular weight (e.g., [M+H]⁺ at m/z 325.1) and isotopic patterns for bromine .
  • X-ray Crystallography : For unambiguous confirmation, employ SHELX-97 for structure refinement .

Q. How to design stability studies under varying pH, temperature, and light conditions?

Methodological Answer :

  • Experimental Design : Prepare aqueous/organic solutions (pH 2–12) and expose to UV light (254 nm) or heat (40–80°C). Monitor degradation via UV-Vis spectroscopy (λ_max ≈ 270 nm) .
  • Data Analysis : Use Arrhenius plots to predict shelf life. LC-MS identifies degradation byproducts (e.g., dehalogenation or hydrolysis products) .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data arising from disordered fluorine/bromine positions?

Methodological Answer :

  • Step 1 : Collect high-resolution data (d-spacing < 0.8 Å) using synchrotron radiation.
  • Step 2 : Refine disorder models in SHELXL with PART instructions and restrained isotropic displacement parameters .
  • Step 3 : Validate using residual density maps (e.g., check for peaks >0.3 e⁻/ų) .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer :

  • DFT Calculations : Use Gaussian 16 to model transition states for Suzuki-Miyaura couplings. Key parameters: Gibbs free energy (ΔG‡ < 25 kcal/mol) and Fukui indices for electrophilic sites .
  • MD Simulations : Simulate solvent effects (e.g., DMF or THF) using GROMACS to assess steric hindrance from fluorinated groups .

Q. How to analyze conflicting bioactivity data in enzyme inhibition assays?

Methodological Answer :

  • Troubleshooting :
    • Confirm compound purity (HPLC >99%) to rule out impurities as false positives/negatives .
    • Replicate assays under inert atmospheres (N₂ glovebox) to prevent oxidation .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.